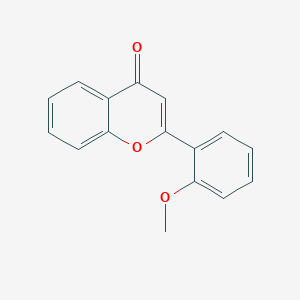

2'-Methoxyflavone

説明

This compound has been reported in Primula veris with data available.

特性

IUPAC Name |

2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDMSUNJUONMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173390 | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-47-4 | |

| Record name | 2'-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxyflavone

Introduction

2'-Methoxyflavone is a flavonoid, a class of natural compounds characterized by a C6-C3-C6 carbon skeleton.[1] Specifically, it is a flavone, possessing a double bond between C2 and C3 of the C-ring, and contains a methoxy group at the 2' position of the B-ring.[2] Flavonoids, including methoxylated derivatives, are of significant interest to researchers in drug development due to their diverse biological activities, which may include antioxidant and anticancer properties.[3][4] The presence and position of the methoxy group can influence the compound's lipophilicity, metabolic stability, and ultimately its biological efficacy.[4]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The most common and reliable method for synthesizing flavones is the Baker-Venkataraman rearrangement.[5][6] This multi-step process begins with the benzoylation of 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization to yield the final flavone product.[6]

Reaction Scheme: Baker-Venkataraman Rearrangement

The synthesis proceeds in three main steps:

-

Esterification: 2-Hydroxyacetophenone is reacted with 2-methoxybenzoyl chloride in the presence of pyridine to form the ester, 2-(2-methoxybenzoyl)oxyacetophenone.

-

Rearrangement: The ester undergoes an intramolecular Claisen condensation (the Baker-Venkataraman rearrangement) using a strong base like potassium hydroxide (KOH) to form the 1,3-diketone, 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione.

-

Cyclization: The 1,3-diketone is cyclized in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid, to yield this compound.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(2-methoxybenzoyl)oxyacetophenone

-

Dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine in a flask fitted with a drying tube.[6]

-

Cool the solution to 0°C in an ice bath.

-

Add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid (HCl) to precipitate the product.[6]

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

-

Dissolve the dried ester from Step 1 in anhydrous pyridine in a beaker.[6]

-

Heat the solution to approximately 50°C on a steam bath or hot plate.[6]

-

Add powdered potassium hydroxide (KOH) (3 equivalents) to the warm solution and stir. A yellow precipitate of the potassium salt of the diketone should form.[5][6]

-

Continue heating and stirring for 2-3 hours, monitoring the rearrangement by TLC.[5]

-

Cool the mixture to room temperature and cautiously add 10% aqueous acetic acid to neutralize the base and precipitate the 1,3-diketone product.[6]

-

Collect the solid product by suction filtration, wash with water, and dry. This crude product can often be used directly in the next step.[6]

Step 3: Synthesis of this compound

-

Place the crude 1,3-diketone from Step 2 into a round-bottomed flask.

-

Dissolve the diketone in glacial acetic acid.[5]

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[5][7]

-

Heat the mixture to reflux (approximately 90-110°C) for 1-2 hours, monitoring the cyclization by TLC.[3][5]

-

After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring to precipitate the crude this compound.[7]

-

Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.[7]

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[5] For higher purity, silica gel column chromatography is recommended, using a solvent system like hexane-ethyl acetate.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Baker-Venkataraman rearrangement.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic and spectrometric techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules by providing information about the chemical environment of each proton and carbon atom.[8]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR (Optional): For complete assignment and structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[8]

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 162.9 |

| 3 | 6.82, s | 107.5 |

| 4 | - | 178.2 |

| 5 | 8.21, dd, J = 8.0, 1.6 | 125.7 |

| 6 | 7.42, ddd, J = 8.4, 7.2, 1.6 | 125.7 |

| 7 | 7.71, ddd, J = 8.4, 7.2, 1.6 | 133.7 |

| 8 | 7.53, d | 117.9 |

| 4a | - | 123.9 |

| 8a | - | 156.3 |

| 1' | - | 124.0 |

| 2' | - | 157.6 |

| 3' | 7.08, d, J = 8.4 | 112.2 |

| 4' | 7.46, t, J = 7.6 | 131.7 |

| 5' | 7.02, t, J = 7.6 | 120.9 |

| 6' | 7.85, dd, J = 7.6, 1.6 | 130.6 |

| 2'-OCH₃ | 3.85, s | 55.9 |

Note: Data is compiled from typical values for flavones and methoxy-substituted derivatives. Actual values may vary slightly based on solvent and instrument.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) can reveal structural details through fragmentation analysis.[8]

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Fragmentation (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern that can help confirm the structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₃ | [2] |

| Molecular Weight | 252.26 g/mol | [2] |

| Exact Mass | 252.07864 Da | [2] |

| Precursor Ion [M+H]⁺ (m/z) | 253.0859 | [2] |

| Key MS/MS Fragments (m/z) | 238, 223, 121 | [2] |

Note: Fragmentation often involves the loss of the methyl group (CH₃) and subsequent retro-Diels-Alder (rDA) reactions characteristic of the flavonoid core.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.[2]

-

Acquisition: Record the spectrum over the typical range of 4000-400 cm⁻¹.[12]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3070 | C-H stretch | Aromatic |

| ~1640 | C=O stretch | γ-pyrone carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl ether (methoxy) |

| ~1120 | C-O stretch | Aryl ether |

Note: The carbonyl (C=O) stretching band is particularly intense and characteristic of the flavone core.[2][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, typically methanol or ethanol.

-

Acquisition: Scan the solution in a quartz cuvette over a wavelength range of approximately 200-400 nm.[13]

Table 4: UV-Vis Absorption Maxima for this compound

| Band | Wavelength (λmax, nm) | Associated Electronic Transition |

|---|---|---|

| Band I | ~310 - 350 | Cinnamoyl system (B-ring and C-ring) |

| Band II | ~250 - 280 | Benzoyl system (A-ring) |

Note: Flavones typically exhibit two major absorption bands. The exact positions of the maxima can be influenced by the solvent and substitution pattern.[14]

Characterization Workflow Diagram

Caption: General workflow for the structural characterization of this compound.

Potential Signaling Pathway Interactions

While the specific molecular targets of this compound are still under investigation, many methoxyflavones are known to interact with key cellular signaling pathways implicated in cancer and inflammation. One such critical pathway is the PI3K/Akt pathway, which regulates cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism of action for anticancer agents.[4]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | C16H12O3 | CID 146492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mentis.uta.edu [mentis.uta.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. preprints.org [preprints.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. medwinpublishers.com [medwinpublishers.com]

Natural Sources of 2'-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Methoxyflavone is a naturally occurring O-methylated flavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and an exploration of its biosynthetic pathway. While research has identified key plant species containing this compound, quantitative data remains limited, and the specific enzymatic machinery responsible for its synthesis is yet to be fully elucidated. This document aims to consolidate the current knowledge to support further research and development efforts.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary and most well-documented source is the genus Primula, with other mentions in the literature pointing to the genus Hypericum.

Primula Species

Primula veris L. (cowslip) is the most significant reported natural source of this compound.[1] This compound has been isolated from various parts of the plant, including the flowers, leaves, and, more recently, the roots.[1] The presence of methoxylated flavones, including this compound, is considered a chemotaxonomic marker for the Primula genus.[2]

Hypericum Species

This compound has also been reported to be isolated from Hypericum riparium. However, detailed studies on the concentration and prevalence of this compound within the Hypericum genus are not as extensive as for Primula.

Quantitative Data

A significant gap in the current body of literature is the lack of specific quantitative data for this compound in its natural sources. While numerous studies have quantified total flavonoid or phenolic content in Primula veris, the precise concentration of this compound is not typically specified.[3][4] The table below summarizes the available information regarding the presence of this compound and related compounds.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Primula veris L. | Flowers | This compound | Present, but not quantified | [5] |

| Primula veris L. | Leaves | This compound | Present, but not quantified | |

| Primula veris L. | Roots | This compound | Detected for the first time | [1] |

| Hypericum riparium | Not specified | This compound | Isolated, but not quantified | |

| Kaempferia parviflora | Rhizomes | Total Methoxyflavones | Up to 327.25 mg/g of extract | [6] |

Note: The data for Kaempferia parviflora refers to the total methoxyflavone content and not specifically to this compound. Further analytical studies are required to determine the exact concentration of this compound in these and other potential natural sources.

Experimental Protocols

The extraction and isolation of this compound from plant material typically involve solvent extraction followed by chromatographic purification.

Extraction from Primula veris Flowers

A detailed protocol for the isolation of methoxylated flavones from Primula veris flowers has been described and can be adapted for the specific isolation of this compound.[5]

Protocol:

-

Maceration: The plant material (e.g., dried and powdered flowers) is macerated with methanol at room temperature.

-

Filtration: The mixture is filtered to separate the extract from the solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to normal-phase SPE for initial fractionation.

-

Chromatographic Purification: Further purification is achieved through a series of chromatographic techniques, which may include:

-

Normal-phase medium-pressure liquid chromatography (MPLC).

-

Normal-phase preparative thin-layer chromatography (TLC).

-

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis and Identification: The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[5]

General Workflow for Flavonoid Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and analysis of flavonoids from plant material.

References

- 1. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. VARIATION IN PHENOLIC CONTENT AND ANTIOXIDANT ACTIVITY OF DIFFERENT PLANT PARTS OF Primula veris [biotechnologyjournal.usamv.ro]

- 4. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2'-Methoxyflavone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Methoxyflavone, a naturally occurring flavonoid that has garnered significant interest within the scientific community. This document outlines its fundamental chemical properties, biological activities, and underlying mechanisms of action, presenting key data and experimental insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, a member of the flavone subclass of flavonoids, is characterized by a methoxy group at the 2' position of the B ring. Its chemical identity is established by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 19725-47-4 | [1][2][3][4][5] |

| Molecular Formula | C16H12O3 | [1][2][5] |

| Molecular Weight | 252.26 g/mol | [1][2][3][5] |

| IUPAC Name | 2-(2-methoxyphenyl)chromen-4-one | [1] |

| Melting Point | 102-103°C | [2] |

Biological Activity and Mechanisms of Action

This compound has been identified as a modulator of various signaling pathways, exhibiting a range of biological effects that are of interest in a therapeutic context. Research has highlighted its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The specific mechanisms underlying these activities are currently under investigation.

To illustrate a potential experimental workflow for investigating the effects of this compound on a specific signaling pathway, the following diagram is provided.

Experimental Protocols

To facilitate further research, this section outlines a standard experimental protocol for assessing the impact of this compound on protein expression levels via Western Blotting, a common technique in cellular and molecular biology.

Objective: To determine the effect of this compound on the expression of a target protein in a selected cell line.

Materials:

-

This compound (CAS: 19725-47-4)

-

Selected cell line

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the selected cell line to an appropriate confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify the relative expression of the target protein.

-

This in-depth guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to support and streamline further investigation into the therapeutic potential of this promising flavonoid.

References

The Biological Activity of 2'-Methoxyflavone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2'-Methoxyflavone is a naturally occurring flavonoid that has demonstrated a range of biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivity, with a particular focus on its neuroprotective, anti-inflammatory, and cytotoxic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development. While data on this compound itself is emerging, this guide also incorporates findings from structurally related methoxyflavones to provide a broader context for its potential mechanisms of action and therapeutic applications.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide array of pharmacological properties.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown significant promise in therapeutic areas such as neuroprotection and oncology due to their enhanced metabolic stability and potential to cross the blood-brain barrier.[1][2] this compound, a member of this subclass, has been isolated from natural sources like Hypericum riparium.[3][4] This guide will delve into the known biological activities of this compound, presenting a consolidated view of its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Biological Activity

The biological effects of this compound and its analogs have been quantified in various in vitro and in vivo studies. This section summarizes the key quantitative data in structured tables for ease of comparison.

Table 1: Neuroprotective and Anti-inflammatory Activity of 2'-Methoxy-6-methylflavone (a close analog of this compound)

| Biological Effect | Model System | Treatment | Dosage/Concentration | Outcome | Reference |

| Neuroprotection | Mouse model of focal cerebral ischemia (photothrombotic stroke) | 2'-Methoxy-6-methylflavone (2'MeO6MF) administered 1h, 3h, or 6h post-stroke | 30 mg/kg | Significant decrease in infarct volume. Vehicle: 2.33 ± 0.47 mm³; 1h: 1.45 ± 0.71 mm³ (p < 0.001); 3h: 1.89 ± 0.26 mm³ (p < 0.05); 6h: 1.79 ± 0.62 mm³ (p < 0.05) | [5] |

| Anti-inflammatory | Mouse model of focal cerebral ischemia | 2'MeO6MF administered 1h and 24h post-stroke | 0.1, 5, and 30 mg/kg | Significant decrease in circulating IL-1β and IFN-γ levels at all doses (p < 0.05). Dose-dependent decrease in TNF-α, significant at 30 mg/kg (p < 0.05). | [5] |

| GABAA Receptor Modulation | Dentate gyrus granule cells in mouse hippocampal slices | 2'MeO6MF | 1, 3, and 10 µM | Increase in mIPSC amplitudes from 24.7 ± 2.3 pA to 29.8 ± 4.2 pA (1 µM, p < 0.05), 31.7 ± 6.0 pA (3 µM, p < 0.05), and 29.9 ± 3.3 pA (10 µM, p < 0.05). | [5] |

Table 2: Cytotoxicity of this compound and Related Methoxyflavones

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | CHO (Chinese Hamster Ovary) | MTS Assay (48h) | 64.8 µM | [3][4] |

| 5-hydroxy-2'-methoxyflavone | SCC-25 (Oral Squamous Carcinoma) | Not specified | > 200 µM (24h and 48h) | [6] |

| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | Not specified | 25 µM | |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast Cancer) | Not specified (72h) | 3.71 µM | [7] |

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | Not specified (72h) | 21.27 µM | [7] |

| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast Cancer) | Not specified | 8.58 µM | [6] |

Signaling Pathways

The biological activities of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

GABAergic Signaling

2'-Methoxy-6-methylflavone has been shown to potentiate GABAergic neurotransmission, primarily through δ-containing GABAA receptors.[5][8] This potentiation of inhibitory currents is believed to contribute to its neuroprotective effects by dampening neuronal excitability following an ischemic event.[5][8]

NF-κB Signaling Pathway

2'-Methoxy-6-methylflavone has been observed to dampen lipopolysaccharide (LPS)-induced activation of NF-κB in a macrophage cell line.[5][8] The NF-κB pathway is a critical regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

PI3K/Akt Signaling Pathway

The neuroprotective effects of 2'-Methoxy-6-methylflavone are also linked to the PI3K/Akt signaling pathway.[5][8] Inhibition of Akt signaling was shown to block the neuroprotection afforded by the compound, suggesting that Akt activation is a crucial component of its mechanism of action.[5][8]

References

- 1. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. mdpi.com [mdpi.com]

- 8. A Low-Budget Photothrombotic Rodent Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2'-Methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activity of 2'-Methoxyflavone, a naturally occurring flavonoid. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological properties. Methoxyflavones, in particular, have garnered significant interest due to their enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development.[1] this compound exerts its effects through a multi-targeted approach, primarily involving the induction of apoptosis in cancer cells, modulation of critical cell signaling pathways, and inhibition of key enzymes. This guide synthesizes the current understanding, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to facilitate advanced research and drug development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, with the most extensively studied activities centered on its anticancer and anti-inflammatory potential. These effects are not driven by a single interaction but rather by a network of molecular modulations.

1. Induction of Apoptosis in Cancer Cells

A primary mechanism of action for this compound in an oncological context is its ability to sensitize cancer cells to apoptosis, or programmed cell death. Research has specifically highlighted its role in enhancing apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), particularly in TRAIL-resistant human leukemic cells.[2][3]

The core mechanism involves a two-pronged approach targeting both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways:

-

Upregulation of Death Receptors (Extrinsic Pathway): this compound treatment leads to an increased expression of death receptors DR4 and DR5 on the cell surface. This upregulation enhances the cell's sensitivity to TRAIL, promoting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspase-8.[2][3]

-

Downregulation of Anti-Apoptotic Proteins: The compound effectively reduces the levels of key anti-apoptotic proteins such as cFLIP and Mcl-1.[2][3] The downregulation of cFLIP, an inhibitor of caspase-8, further ensures the efficient activation of the extrinsic pathway. Mcl-1 is a member of the Bcl-2 family that prevents mitochondrial outer membrane permeabilization.

-

Activation of the Mitochondrial Pathway (Intrinsic Pathway): Activated caspase-8 cleaves Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the upregulation and oligomerization of the pro-apoptotic protein BAX.[2][3] This leads to the loss of the mitochondrial transmembrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of executioner caspase-3, culminating in apoptosis.[2][3]

References

- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 2'-Methoxyflavone

An In-depth Technical Guide to the Potential Therapeutic Targets of 2'-Methoxyflavone

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] Flavonoids are recognized for their diverse pharmacological activities, and methoxyflavones, characterized by the presence of one or more methoxy groups, have shown particular promise in therapeutic research.[2] The methoxy group can enhance metabolic stability and the ability to cross the blood-brain barrier, potentially increasing bioavailability and efficacy compared to their hydroxylated counterparts.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, focusing on its neuroprotective, anti-inflammatory, and anticancer activities. The information is compiled from preclinical studies, and this document aims to serve as a foundational resource for researchers, scientists, and drug development professionals.

Neuroprotective Effects

Emerging evidence suggests that methoxyflavones possess significant neuroprotective properties, mitigating neuronal damage in models of oxidative stress and ischemia.[4][5] The mechanisms are often multifaceted, involving the modulation of neurotransmitter receptors and key intracellular signaling pathways that govern cell survival and inflammation.

Modulation of GABA-A Receptors

A key therapeutic target for the neuroprotective effects of related methoxyflavones is the γ-aminobutyric acid type A (GABA-A) receptor, particularly extrasynaptic δ-subunit-containing receptors (δ-GABA-A Rs).[6] A synthetic analog, 2′-methoxy-6-methylflavone (2'MeO6MF), has been shown to potentiate tonic inhibitory currents mediated by these receptors.[6][7] This potentiation is thought to counteract the excessive glutamate release that occurs during events like an ischemic stroke, thereby reducing excitotoxicity-induced cell death.[6]

Regulation of AKT and NF-κB Signaling

The neuroprotection afforded by methoxyflavones is also linked to the modulation of critical intracellular signaling cascades. The PI3K/Akt pathway is a central regulator of cell survival.[8] Studies on 2'MeO6MF demonstrate that its neuroprotective effects are dependent on the AKT signaling pathway.[6] Furthermore, 2'MeO6MF has been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory pathways, which is often activated in response to neuronal injury.[6][7]

Quantitative Data: Neuroprotective Activity of a this compound Analog

| Compound | Model | Target/Pathway | Concentration/Dose | Observed Effect | Reference |

| 2'-methoxy-6-methylflavone | Mouse Dentate Gyrus Granule Cells | δ-containing GABA-A Receptors | 1, 3, and 10 µM | Significant increase in mIPSC amplitudes from 24.7 pA to ~30 pA. | [6] |

| 2'-methoxy-6-methylflavone | Mouse Model of Focal Ischemia | Infarct Volume | 1–6 h post-ischemia treatment | Dose-dependent decrease in infarct volume. | [6][7] |

| 2'-methoxy-6-methylflavone | Macrophage Cell Line (LPS-induced) | NF-κB Activity | 10⁻³–10⁻⁴ (units not specified) | Significant decrease in NF-κB activity. | [6] |

| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating Cytokines | 0.1, 5, and 30 mg/kg | Significant decrease in circulating IL-1β and IFN-γ levels. | [6] |

Signaling Pathway: Neuroprotection

Anti-inflammatory Activity

The anti-inflammatory properties of methoxyflavones are a significant component of their therapeutic potential.[9] Chronic inflammation is a key factor in a multitude of diseases, and compounds that can modulate inflammatory pathways are of great interest. The primary mechanism appears to be the suppression of the NF-κB signaling pathway and the subsequent reduction in the production of pro-inflammatory cytokines.[6][9]

Inhibition of Pro-inflammatory Mediators

Studies have demonstrated that methoxylated flavones can inhibit pro-inflammatory enzymes like COX-2 and modulate the production of cytokines such as TNF-α and IL-6.[9] In a stroke model, 2'MeO6MF treatment significantly dampened the increase in circulating levels of IL-1β, TNF-α, and IFN-γ.[6][7] This effect was shown to be mediated via the AKT signaling pathway, as a pan-AKT inhibitor blocked the cytokine-dampening effect.[6] This highlights a direct link between the pro-survival AKT pathway and the anti-inflammatory actions of this methoxyflavone.

Quantitative Data: Anti-inflammatory Activity of a this compound Analog

| Compound | Model | Biomarker | Dose | Result | Reference |

| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating IL-1β | 0.1, 5, 30 mg/kg | Significant decrease (P < 0.05) at all doses. | [6] |

| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating TNF-α | 30 mg/kg | Significant decrease (P < 0.05). | [6] |

| 2'-methoxy-6-methylflavone | Mouse Model of Stroke | Circulating IFN-γ | 0.1, 5, 30 mg/kg | Significant decrease (P < 0.05 or P < 0.01). | [6] |

| 2'-methoxy-6-methylflavone | Macrophage Cell Line | NF-κB Activity | 10⁻³–10⁻⁴ | Significant decrease in LPS-induced activity. | [6][7] |

Signaling Pathway: Anti-inflammation

Anticancer Potential

Methoxyflavones have demonstrated cytotoxic activity in various cancer cell lines, often by activating downstream signaling pathways that lead to apoptosis, or programmed cell death.[3][10] this compound has been specifically investigated for its ability to sensitize cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

Enhancement of TRAIL-Induced Apoptosis

While TRAIL is a promising anticancer agent because it selectively induces apoptosis in cancer cells, some cancer cell lines are resistant.[11] this compound has been shown to enhance TRAIL-induced apoptosis in resistant human leukemic MOLT-4 cells.[11] This synergistic effect involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.

The mechanism involves the up-regulation of death receptors (DR4 and DR5) on the cell surface, which facilitates the activation of caspase-8, an initiator caspase in the extrinsic pathway.[11] This is followed by the activation of caspase-3, an executioner caspase. The process also involves the mitochondrial pathway, indicated by a reduction in the mitochondrial transmembrane potential.[11]

Quantitative Data: Anticancer Activity of this compound

| Compound | Cell Line | Condition | Target/Pathway | Result | Reference |

| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Apoptosis | Synergistically enhances TRAIL-induced apoptosis. | [11] |

| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Caspase-8 Activity | Increased activity between 18 and 24 hours of treatment. | [11] |

| This compound | Human Leukemic MOLT-4 | In combination with TRAIL | Mitochondrial Potential | Increased percentage of cells with reduced potential. | [11] |

Signaling Pathway: TRAIL-Induced Apoptosis

Experimental Protocols

This section provides a summary of methodologies for key experiments cited in the research of methoxyflavones.

General Workflow for Assessing Therapeutic Potential

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound or measure changes in cell proliferation.

-

Cell Plating: Seed cells (e.g., neuronal or cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or a toxin/stimulant for a specified duration (e.g., 24-72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the control (untreated) cells.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, such as key components of signaling pathways.

-

Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, DR5, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound, TRAIL, or a combination for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[11]

Conclusion

This compound and its structural analogs present a compelling profile as multi-target therapeutic agents. The core mechanisms identified to date revolve around the potentiation of neuroprotective GABAergic signaling, the robust suppression of the pro-inflammatory NF-κB pathway, and the sensitization of cancer cells to apoptosis. These activities suggest potential applications in a range of pathologies, including ischemic stroke, chronic inflammatory diseases, and oncology. While much of the detailed mechanistic work has been performed on closely related analogs, the evidence strongly supports the need for further, focused investigation into this compound itself. Future research should aim to establish a more detailed pharmacokinetic and pharmacodynamic profile and validate these promising preclinical findings in more advanced disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

2'-Methoxyflavone: A Technical Guide to its Potential Neuroprotective Effects

Disclaimer: Scientific literature explicitly detailing the neuroprotective potential of 2'-Methoxyflavone is currently limited. This guide provides a comprehensive overview of its prospective neuroprotective mechanisms based on the well-documented activities of structurally related methoxyflavones. The experimental protocols and quantitative data presented herein are derived from studies on these analogous compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in plants, are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in the context of neurodegenerative diseases due to their enhanced metabolic stability and potential to cross the blood-brain barrier. This compound, a member of this subclass, holds therapeutic promise that likely stems from a combination of antioxidant, anti-inflammatory, and cell signaling modulatory activities. This technical guide consolidates the potential mechanisms of action, experimental methodologies, and key quantitative data from related compounds to facilitate future investigation into the neuroprotective effects of this compound.

Potential Neuroprotective Mechanisms

The neuroprotective effects of methoxyflavones are multifaceted, often involving a combination of antioxidant activities, modulation of inflammatory responses, and regulation of key intracellular signaling pathways that govern cell survival and apoptosis.

Antioxidant Effects

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases. Flavonoids can mitigate oxidative stress by directly scavenging ROS and by upregulating endogenous antioxidant enzymes. While direct data for this compound is not available, related methoxyflavones have demonstrated significant antioxidant potential.

Anti-inflammatory Activity

Neuroinflammation, often mediated by activated microglia, plays a crucial role in the progression of neurodegenerative disorders. Several methoxyflavone derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, 2'-methoxy-6-methylflavone has been shown to dampen the lipopolysaccharide (LPS)-induced elevation in NF-κB activity in macrophage-like cells and reduce circulating levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ in animal models of stroke.[1][2][3][4]

Modulation of Signaling Pathways

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[5][6] Activation of this pathway is known to be neuroprotective. The neuroprotective effects of 2'-methoxy-6-methylflavone in a stroke model were blocked by a pan-AKT inhibitor, suggesting the involvement of this pathway.[1][2][3] Flavonoids can positively regulate this pathway, promoting neuronal survival.[5][6]

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are crucial in translating extracellular signals into cellular responses.[7][8][9][10] While the ERK pathway is generally associated with cell survival, the JNK and p38 pathways are often activated by stress and can lead to apoptosis.[7][8] The modulation of these pathways is a potential mechanism for the neuroprotective effects of flavonoids.

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[11][12][13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1).[11][12] Several flavonoids have been shown to activate the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense.[12][15]

Quantitative Data Summary

The following tables summarize quantitative data for methoxyflavones structurally related to this compound, providing a benchmark for its potential efficacy.

Table 1: In Vivo Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Model of Focal Cerebral Ischemia

| Parameter | Vehicle Control | 2'-Methoxy-6-methylflavone (0.1 mg/kg) | 2'-Methoxy-6-methylflavone (5 mg/kg) | 2'-Methoxy-6-methylflavone (30 mg/kg) | Reference |

| Infarct Volume (mm³) | 2.33 ± 0.47 | - | - | 1.45 ± 0.71 (at 1h post-stroke) | [1] |

| Infarct Volume (mm³) | 1.69 ± 0.08 | - | - | 0.9 ± 0.3 | [2] |

| Circulating IL-1β (pg/ml) | 190.75 ± 16.82 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| Circulating TNF-α (pg/ml) | 920.88 ± 88.01 | - | - | Significantly Decreased | [2] |

| Circulating IFN-γ (pg/ml) | 866.13 ± 67.05 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

Table 2: In Vitro Neuroprotective Effects of Methoxyflavone Derivatives

| Compound | Model | Concentration | Effect | Reference |

| 4'-Methoxyflavone | MNNG-induced parthanatos in HeLa and SH-SY5Y cells | EC₅₀ = 10.41 ± 1.31 μM | Inhibition of cell death | [16] |

| 3',4'-Dimethoxyflavone | MNNG-induced parthanatos in HeLa and SH-SY5Y cells | Significant activity | Inhibition of cell death | [16] |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in primary rat cortical cells | 0.1 μM - 10 μM | ~60-70% cell viability | [17] |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Dopamine-induced toxicity in PC12 cells | 3-20 μM | Decreased toxicity and attenuated redox imbalance | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound, based on protocols used for related compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo Model of Focal Cerebral Ischemia (Photothrombotic Stroke)

This model is used to assess the neuroprotective effects of a compound in an in vivo setting of stroke.[1][2]

-

Animal Preparation: Anesthetize adult male C57BL/6J mice.

-

Photosensitizer Injection: Inject Rose Bengal solution (10 mg/mL in saline) intraperitoneally.

-

Photo-occlusion: Expose a specific area of the skull to a cold light source for a defined period to induce a focal ischemic lesion.

-

Compound Administration: Administer this compound or vehicle at various time points post-stroke (e.g., 1, 3, or 6 hours).[1]

-

Behavioral Assessment: Perform behavioral tests (e.g., cylinder test, grid-walking test) to assess motor function recovery over a period of days or weeks.

-

Infarct Volume Measurement: At the end of the experiment, perfuse the animals, and section the brains. Stain brain sections with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1][2]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Culture and Treatment: Culture neuronal cells and treat with this compound and/or a neurotoxin as described in the cell viability assay.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the potential signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective effects.

Caption: Potential signaling pathways modulated by this compound.

Caption: General experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound and the well-documented neuroprotective properties of related methoxyflavones suggest its potential as a valuable agent in the prevention and treatment of neurodegenerative diseases. Its therapeutic promise likely stems from a combination of antioxidant, anti-inflammatory, and signaling-modulatory activities.

Future research should focus on a systematic evaluation of this compound's efficacy and mechanisms of action. Key areas of investigation should include:

-

In vitro neuroprotection studies: Utilizing neuronal cell lines and primary neurons to determine its protective effects against various neurotoxins.

-

Antioxidant and anti-inflammatory assays: Quantifying its ROS scavenging capacity and its ability to suppress microglial activation and pro-inflammatory cytokine production.

-

Mechanism of action studies: Elucidating its effects on the MAPK, PI3K/Akt, and Nrf2 signaling pathways.

-

Blood-brain barrier permeability: Assessing its ability to cross the BBB using in vitro models and in vivo studies.

-

In vivo efficacy: Evaluating its therapeutic potential in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

References

- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.au.dk [pure.au.dk]

- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 2'-Methoxyflavone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of 2'-Methoxyflavone, a naturally occurring methoxylated flavonoid. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. Herein, we consolidate findings from various studies to elucidate its mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds, have garnered significant attention for their therapeutic potential, including their anti-inflammatory effects. Among these, this compound has demonstrated notable anti-inflammatory activity in both cellular and animal models. This guide explores its efficacy in mitigating inflammatory responses, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been predominantly studied using lipopolysaccharide (LPS)-stimulated macrophage models, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of key inflammatory mediators. While specific IC50 values for this compound are not consistently reported across the literature, studies on structurally related methoxyflavonoids provide valuable insights into its potential efficacy.

Table 1: Inhibition of Pro-inflammatory Mediators by Methoxyflavonoids in LPS-Stimulated Macrophages

| Compound | Mediator | Cell Line | IC50 / % Inhibition (Concentration) | Reference |

| 5,7-Dimethoxyflavone | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |

| Trimethylapigenin | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |

| Tetramethylluteolin | Nitric Oxide (NO) | RAW 264.7 | Marked inhibition | [1] |

| 5,7-Dimethoxyflavone | TNF-α | RAW 264.7 | Moderate inhibition | [1] |

| Trimethylapigenin | TNF-α | RAW 264.7 | Moderate inhibition | [1] |

| Tetramethylluteolin | TNF-α | RAW 264.7 | Moderate inhibition | [1] |

| Magnolia sieboldii extract | Nitric Oxide (NO) | RAW 264.7 | 16.6% (25 µg/mL), 66.1% (50 µg/mL) | [2] |

| Ulmus pumila ethyl acetate fraction | Nitric Oxide (NO) | RAW 264.7 | IC50: 161.0 µg/mL | [3] |

| Arcangelisia flava extract | Nitric Oxide (NO) | RAW 264.7 | 37.9% (25 µg/mL), 52.14% (50 µg/mL), 55.44% (100 µg/mL) | [4] |

Note: Data for specific methoxyflavonoids are presented to illustrate the general anti-inflammatory potential of this class of compounds, due to limited direct quantitative data for this compound in the reviewed literature.

Downregulation of Pro-inflammatory Enzymes

This compound is also implicated in the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively. Studies on related flavonoids demonstrate a significant reduction in the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages.[5][6]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vivo using the carrageenan-induced paw edema model in rodents, a classic model of acute inflammation.

Reduction of Paw Edema

Table 2: Effect of Flavonoids on Carrageenan-Induced Paw Edema in Rodents

| Compound/Extract | Animal Model | Dose | Route of Administration | % Inhibition of Edema (Time Point) | Reference |

| Penicillium polonicum compounds | Rat | 50 mg/kg | Oral | Significant reduction | [7] |

| Oroxylum indicum extract | Rat | 100-400 mg/kg | Oral | Dose-dependent decrease | [8] |

Note: This table illustrates the anti-inflammatory effects of flavonoids in an in vivo model. Specific data for this compound is needed for a direct assessment.

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory activity of this compound is attributed to its ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids, including likely this compound, have been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of p65.[6]

References

- 1. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antioxidant Potential of 2'-Methoxyflavone: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the direct quantitative antioxidant potential of 2'-Methoxyflavone is limited. This guide provides a comprehensive overview of its potential based on the well-documented antioxidant activities of structurally related methoxylated flavonoids and the broader class of flavonoids. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are recognized for their diverse pharmacological activities, with their antioxidant properties being of significant interest. Methoxyflavones, a subclass characterized by the presence of one or more methoxy (-OCH3) groups, have demonstrated enhanced metabolic stability and bioavailability, making them promising candidates for therapeutic development. This compound, a member of this subclass, is structurally poised to exhibit antioxidant effects, although direct, quantitative evidence of its free-radical scavenging capabilities is not extensively documented. This technical guide consolidates the current understanding of the antioxidant potential of methoxylated flavonoids as a proxy for this compound, providing detailed experimental methodologies, quantitative data from related compounds, and insights into the potential signaling pathways involved.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids, including methoxylated derivatives, is multifaceted, involving both direct and indirect mechanisms.

-

Direct Radical Scavenging: Flavonoids can directly neutralize free radicals by donating a hydrogen atom or an electron. The presence of hydroxyl groups is a key determinant of this activity. While the methoxy group at the 2'-position in this compound may not directly participate in hydrogen donation, the overall electronic properties of the molecule can influence its ability to stabilize radicals.

-

Indirect Antioxidant Effects: Flavonoids can exert antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. Key pathways implicated include the Nrf2-ARE and MAPK signaling cascades. Methoxylation can enhance the lipophilicity of flavonoids, potentially increasing their cellular uptake and interaction with these intracellular targets.

Quantitative Antioxidant Activity of Structurally Related Methoxyflavones

While specific quantitative data for this compound is scarce, the following table summarizes the antioxidant activities of other methoxylated flavonoids from various in vitro assays. This data provides a comparative baseline for estimating the potential antioxidant efficacy of this compound. Lower IC50 values indicate higher antioxidant activity.

| Flavonoid | Assay | IC50 (µM) or Activity Metric | Reference |

| 3-Hydroxy-6,3'-dimethoxyflavone | DPPH | Better than Ascorbic Acid | [1] |

| 6,3',4'-Trihydroxyflavone | DPPH | 18.89 µg/ml | [1] |

| Various 2-Methoxyphenols | DPPH | Varies | [2][3] |

| Thiophen Flavonoid Analogue | DPPH | IC50: 6.89±25µg/ml | [4] |

| Thiophen Flavonoid Analogue | Superoxide Scavenging | IC50: 4.04µg/ml | [4] |

| Thiophen Flavonoid Analogue | Nitric Oxide Scavenging | IC50: 2.44µg/ml | [4] |

| Thiophen Flavonoid Analogue | Hydroxyl Radical Scavenging | IC50: 2.96µg/ml | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a specific volume of the test compound or control solution to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

-

Reagents and Materials:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test compound or control to the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[5]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

FRAP reagent (containing acetate buffer, TPTZ, and FeCl₃)

-

Test compound

-

Standard (FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add the test compound to the FRAP reagent.

-

Incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Reagents and Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (a peroxyl radical initiator)

-

Test compound

-

Positive control (e.g., Quercetin)

-

Black 96-well plate with a clear bottom

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HepG2 cells in the 96-well plate and allow them to adhere.

-

Treat the cells with the test compound and DCFH-DA.

-

Induce oxidative stress with AAPH.

-

Measure the fluorescence intensity over time (excitation ~485 nm, emission ~535 nm).

-

The CAA value is calculated as the percentage inhibition of fluorescence in treated cells compared to control cells.

-

Potential Signaling Pathways

Flavonoids are known to modulate key signaling pathways involved in the cellular response to oxidative stress. While direct evidence for this compound is pending, it is plausible that it interacts with the following pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. The main MAPK cascades are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to downstream effects on cell survival, inflammation, and apoptosis. Flavonoids have been shown to modulate MAPK signaling, which can contribute to their overall antioxidant and cytoprotective effects.

References

The Intricate Dance of Structure and Activity: A Technical Guide to 2'-Methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxyflavone, a methylated flavonoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, its biological effects are intrinsically linked to its chemical structure. The presence and position of the methoxy group on the B-ring of the flavone backbone play a crucial role in defining its interaction with various biological targets, thereby influencing its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanisms of action, summarizing quantitative biological data, and outlining key experimental protocols.

Core Biological Activities and Structure-Activity Relationship

The pharmacological profile of this compound is primarily characterized by its neuroprotective and anti-inflammatory properties. The key to its activity lies in the 2'-methoxy substitution on the B-ring, which modulates its electronic and steric properties, thereby influencing its binding affinity to target proteins.

Neuroprotective Effects: A Focus on GABAA Receptor Modulation

A significant body of evidence points towards the modulation of γ-aminobutyric acid type A (GABAA) receptors as a primary mechanism for the neuroprotective and anxiolytic effects of this compound and its analogs.

The 2'-methoxy group is a critical determinant of the interaction with GABAA receptors. Studies on the closely related analog, 2'-methoxy-6-methylflavone, have revealed a dual mechanism of action:

-

Positive Allosteric Modulation: At certain GABAA receptor subtypes, particularly those containing α1 subunits, 2'-methoxy-6-methylflavone potentiates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic transmission contributes to the anxiolytic and sedative effects.[1][2][3]

-

Direct Activation: Interestingly, at other subtypes, such as α2β2/3γ2L receptors, this analog acts as a direct agonist, activating the receptor in the absence of GABA.[1][2][3]

This subtype selectivity, governed by the substitution pattern on the flavone core, is a key aspect of the SAR for this class of compounds. The 6-methyl group, in conjunction with the 2'-methoxy group, appears to fine-tune this selectivity.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

This compound and related methoxyflavones exhibit potent anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The methoxy group at the 2'-position influences the ability of the flavonoid to interfere with the inflammatory cascade. The general SAR for the anti-inflammatory activity of flavones suggests that:

-

The C2-C3 double bond in the C-ring is crucial for activity.

-

Hydroxylation at specific positions on the A and B rings can enhance activity; however, methoxylation can also confer potent effects, often with improved metabolic stability.

-

Specifically for NF-κB inhibition, the substitution pattern on the B-ring is a key determinant.[4][5] While hydroxyl groups at the 3' and 4' positions are often associated with strong inhibition, methoxy groups can also contribute significantly to this activity.[4]

Quantitative Biological Data